molecular formula C31H32N6O5S2 B2640156 N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 310449-25-3

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2640156
CAS No.: 310449-25-3
M. Wt: 632.75
InChI Key: QVQHMTZITUNLBL-UHFFFAOYSA-N
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Description

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that features multiple functional groups, including indole, triazole, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. Key steps may include:

  • Formation of the indole derivative.
  • Synthesis of the triazole ring through cyclization reactions.
  • Coupling of the indole and triazole derivatives.
  • Introduction of the pyrrolidin-1-ylsulfonyl group.
  • Final coupling with the benzamide moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated synthesis equipment and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the indole or triazole rings.

    Reduction: Reduction of the carbonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving its target pathways.

    Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide would depend on its specific molecular targets and pathways. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other indole, triazole, or benzamide derivatives with comparable structures and functional groups.

Uniqueness

The uniqueness of N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide lies in its specific combination of functional groups, which may confer unique biological or chemical properties compared to other compounds.

Properties

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N6O5S2/c1-42-27-11-5-4-10-26(27)37-28(33-34-31(37)43-21-29(38)36-19-16-22-8-2-3-9-25(22)36)20-32-30(39)23-12-14-24(15-13-23)44(40,41)35-17-6-7-18-35/h2-5,8-15H,6-7,16-21H2,1H3,(H,32,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQHMTZITUNLBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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